Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate

Übersicht

Beschreibung

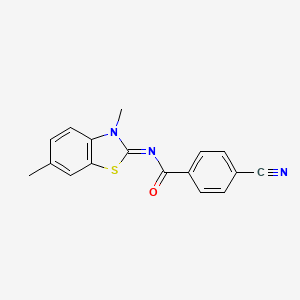

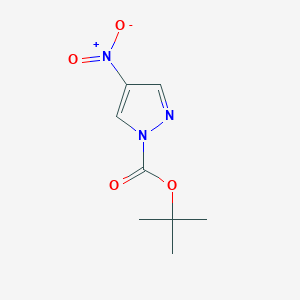

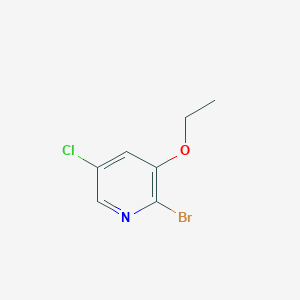

“Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2S . It is a halogenated heterocycle .

Molecular Structure Analysis

The molecular weight of “this compound” is 250.11 . The InChI key is CFBIOWPDDZPIDP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . Its melting point is between 65-69°C . It is slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate has been synthesized using various methods. One approach involves the synthesis of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by a reaction with DMSO and sodium nitrite, and finally saponification to produce 2-bromo-thiazole-4-carboxylic acid (Zhou Zhuo-qiang, 2009). Another method includes synthesizing novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate (Luke A. Baker, Craig M. Williams, 2003).

Chemical Reactions and Characterization

This compound has been used in reactions with various nucleophiles, leading to the synthesis of compounds like ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate. These reactions often involve substitutions and phosphorylations, indicating the compound's versatility in organic synthesis (R. Maadadi, L. M. Pevzner, M. Petrov, 2016). Moreover, its spectroscopic characterization and crystallographic behavior have been studied in detail, providing insights into its molecular structure and properties (Muhammad Haroon, T. Akhtar, Muhammad Yousuf, M. W. Baig, M. Tahir, Lubna Rasheed, 2018).

Molecular Structure Analysis

Detailed molecular structure analyses have been conducted on derivatives of this compound. These studies involve spectroscopic techniques and density functional theory (DFT) to understand its geometric parameters, vibrational assignments, and chemical shifts. Such analyses are crucial for understanding the compound's potential applications in various fields, including materials science and pharmaceuticals (Muhammad Haroon, M. Khalid, T. Akhtar, M. Tahir, M. U. Khan, Muhammad Saleem, Rifat Jawaria, 2019).

Applications in Antioxidant, Antimicrobial, and Antiviral Studies

Studies have shown that derivatives of this compound exhibit significant antioxidant, antimicrobial, and antiviral properties. These findings suggest potential therapeutic applications, especially in developing new drugs and treatment methods (Muhammad Haroon, T. Akhtar, M. Khalid, Shehbaz Ali, Saniya Zahra, I. Ul Haq, Muhanad Alhujaily, Mabilly C. H. de B. Dias, Ana Cristina Lima Leite, S. Muhammad, 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate are currently unknown. This compound is a synthetic intermediate, often used in the synthesis of other complex molecules

Mode of Action

As a synthetic intermediate, its primary role is likely in the formation of more complex molecules through various chemical reactions .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Pharmacokinetics

As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds

Result of Action

As a synthetic intermediate, its primary role is in the formation of more complex molecules . The effects of these resultant compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYMCHJJYZQLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)

![Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2453176.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)

![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)

![8-Benzyl-2-oxa-8-aza-spiro[4.5]decan-1-one](/img/structure/B2453190.png)